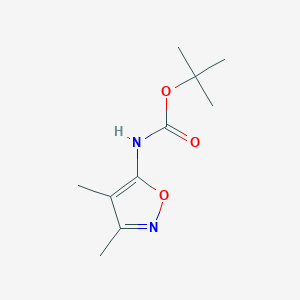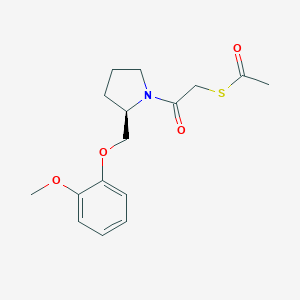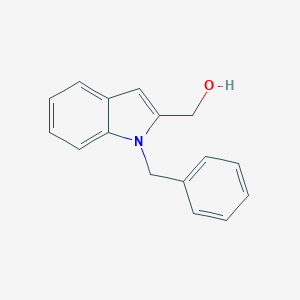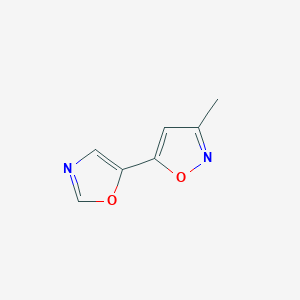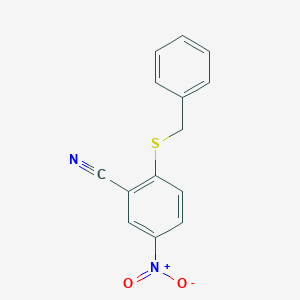
2-(Benzylthio)-5-nitrobenzonitrile
Descripción general
Descripción
2-(Benzylthio)-5-nitrobenzonitrile, also known as BZN, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BZN belongs to the class of organic compounds known as nitrobenzenes, which are widely used in various fields such as pharmaceuticals, agrochemicals, and dyes. BZN has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 2-(Benzylthio)-5-nitrobenzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell proliferation and microbial growth. 2-(Benzylthio)-5-nitrobenzonitrile has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, 2-(Benzylthio)-5-nitrobenzonitrile has been found to inhibit the activity of farnesyltransferase, an enzyme involved in the post-translational modification of proteins that play a role in cancer cell proliferation. 2-(Benzylthio)-5-nitrobenzonitrile has also been found to inhibit the growth of microbial cells by disrupting the cell membrane and inhibiting protein synthesis.
Efectos Bioquímicos Y Fisiológicos
2-(Benzylthio)-5-nitrobenzonitrile has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. 2-(Benzylthio)-5-nitrobenzonitrile has been shown to induce apoptosis in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins. Additionally, 2-(Benzylthio)-5-nitrobenzonitrile has been found to inhibit cell proliferation by inducing cell cycle arrest and inhibiting the activity of various proteins involved in cell division. 2-(Benzylthio)-5-nitrobenzonitrile has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Benzylthio)-5-nitrobenzonitrile has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its relatively low toxicity. However, 2-(Benzylthio)-5-nitrobenzonitrile also has some limitations, including its relatively low water solubility, which can limit its use in aqueous solutions, and its potential for degradation under acidic conditions.
Direcciones Futuras
There are several potential future directions for the study of 2-(Benzylthio)-5-nitrobenzonitrile, including its use as a therapeutic agent in various diseases, its potential as a drug delivery system, and its use in nanotechnology. Future studies could focus on optimizing the synthesis method of 2-(Benzylthio)-5-nitrobenzonitrile to improve its yield and purity, as well as investigating its potential as a targeted drug delivery system. Additionally, 2-(Benzylthio)-5-nitrobenzonitrile could be studied for its potential use in nanotechnology, such as in the development of nanosensors or nanocarriers for drug delivery.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-5-nitrobenzonitrile has been studied extensively for its potential as a therapeutic agent in various fields, including cancer research, antimicrobial activity, and neurological disorders. Recent studies have shown that 2-(Benzylthio)-5-nitrobenzonitrile exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(Benzylthio)-5-nitrobenzonitrile has also been found to exhibit potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 2-(Benzylthio)-5-nitrobenzonitrile has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-benzylsulfanyl-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c15-9-12-8-13(16(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVENNUQTKADSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351680 | |
| Record name | 2-(benzylthio)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-5-nitrobenzonitrile | |
CAS RN |
175135-67-8 | |
| Record name | 2-(benzylthio)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)
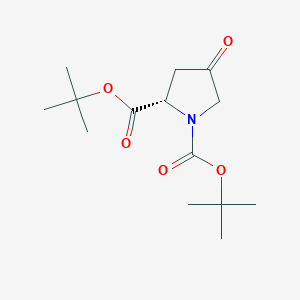
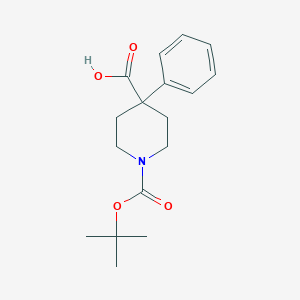
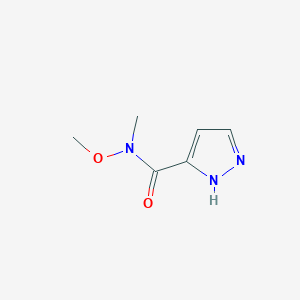
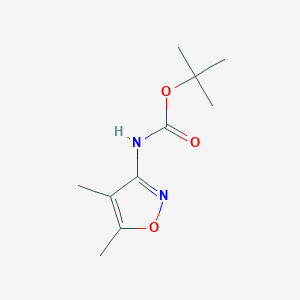
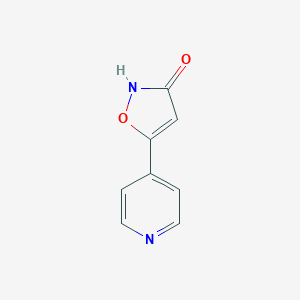
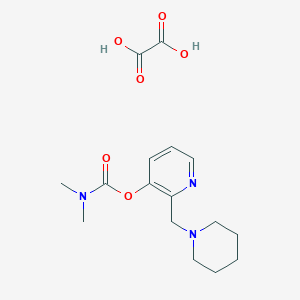
![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)
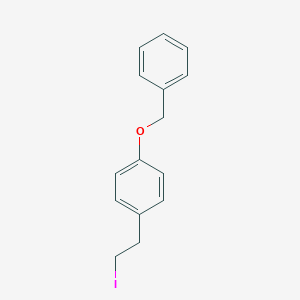
![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)
